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molecular formula C12H14O3 B1588383 5,6-Dimethoxy-1-tetralone CAS No. 24039-89-2

5,6-Dimethoxy-1-tetralone

Cat. No. B1588383
M. Wt: 206.24 g/mol
InChI Key: JBHSDODMGMJWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359303B2

Procedure details

Tetralone 7 (1.7 g, 8.25 mmol) was added as a slurry in freshly distilled toluene (25 mL) to a dried flask with magnetic stirring. TMSCN (1.42 mL, 10.7 mmol) was added dropwise. After stirring for 10 min, BF3.OEt2 (1.57 mL, 12.38 mmol) was added with a syringe. The reaction was stirred at room temperature for 3 h, until no starting material remained. The reaction was quenched by pouring over 30 mL ice water and stirring vigorously. To this aqueous mixture were added 20 mL of Et2O, and the layers were separated. The aqueous layer was extracted twice more with Et2O and once with EtOAc. The combined organic layers were dried over Na2SO4, filtered, and evaporated under reduced pressure to afford a tan solid (1.7 g, 7.9 mmol, 96%) that was recrystallized from MeOH to yield fine, colorless needles; mp 138-140° C. (lit.36 mp 137-139° C.). 1H NMR: (300 MHz, CDCl3): δ 7.18 (d, 1H, J=8 Hz, ArH); 6.80 (d, 1H, J=8 Hz, ArH); 6.75 (t, 1H, J=4.6 Hz, ArCH2CH2CH); 3.88 (s, 3H, ArOCH3); 3.76 (s, 3H, ArOCH3); 2.87 (t, 2H, J=8 Hz, ArCH2); 2.44 (m, 2H, ArCH2CH2). EIMS (M+)=215.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.42 mL
Type
reactant
Reaction Step Two
Quantity
1.57 mL
Type
reactant
Reaction Step Three
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=O.[Si]([C:20]#[N:21])(C)(C)C.B(F)(F)F.CCOCC>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH:7]=[C:8]2[C:20]#[N:21] |f:2.3|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
COC1=C2CCCC(C2=CC=C1OC)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.42 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Step Three
Name
Quantity
1.57 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 3 h, until no starting material
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring over 30 mL ice water
STIRRING
Type
STIRRING
Details
stirring vigorously
ADDITION
Type
ADDITION
Details
To this aqueous mixture were added 20 mL of Et2O
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice more with Et2O and once with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=C2CCC=C(C2=CC=C1OC)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.9 mmol
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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